2-methyloxane-4-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the hydrolysis of nitriles, where the nitrile is first formed by the reaction of an alkyl halide with cyanide ion, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the carboxylation of Grignard reagents. This process includes the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides.
Scientific Research Applications
2-Methyloxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and metabolic processes . Additionally, the compound’s structure allows it to act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2-Methyloxane-4-carboxylic acid can be compared with other carboxylic acids and similar compounds:
Acetic Acid (CH3COOH): Unlike acetic acid, this compound has a cyclic structure, which imparts different chemical properties and reactivity.
Lactic Acid (C3H6O3): Both compounds contain a carboxylic acid group, but lactic acid has a hydroxyl group, making it more hydrophilic.
Citric Acid (C6H8O7): Citric acid has multiple carboxylic acid groups, making it a stronger acid and more versatile in chemical reactions.
Properties
IUPAC Name |
2-methyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYMBGOLZPBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395624 |
Source
|
Record name | 2-methyloxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88572-21-8 |
Source
|
Record name | Tetrahydro-2-methyl-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88572-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyloxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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